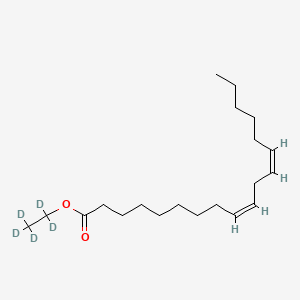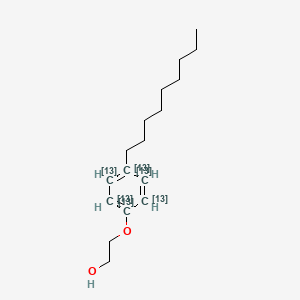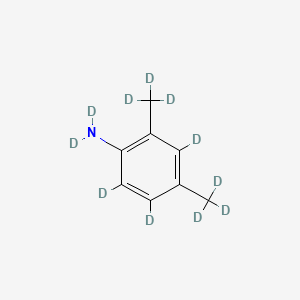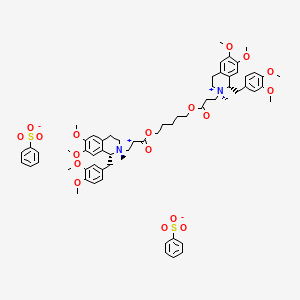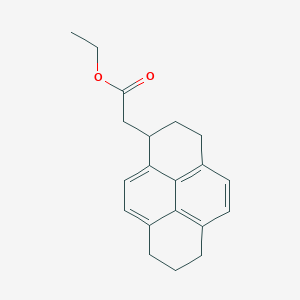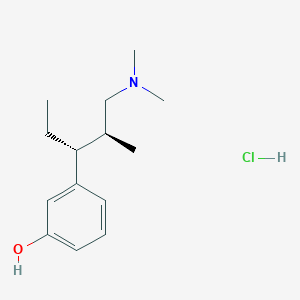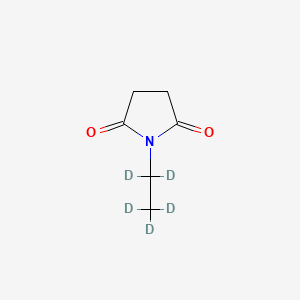
N-Ethylsuccinimide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylsuccinimide-d5 is a deuterated form of N-Ethylsuccinimide, which is a derivative of succinimide. This compound is often used in scientific research due to its unique properties and applications. The deuterated form, this compound, is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethylsuccinimide-d5 can be synthesized through the reaction of succinic anhydride with ethylamine in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imide ring. The deuterating agent ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylsuccinic acid.
Reduction: Reduction reactions can convert this compound to N-ethylsuccinimide.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides or organometallic compounds.
Major Products Formed
Oxidation: N-Ethylsuccinic acid
Reduction: N-Ethylsuccinimide
Substitution: Various substituted succinimide derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-Ethylsuccinimide-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways involving succinimide derivatives.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Ethylsuccinimide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of deuterium atoms can alter the compound’s kinetic properties, providing insights into reaction mechanisms and dynamics.
Comparación Con Compuestos Similares
Similar Compounds
Succinimide: The parent compound, used in various chemical and pharmaceutical applications.
N-Methylsuccinimide: Another derivative with similar properties but different applications.
Ethosuximide: A succinimide derivative used as an anticonvulsant drug.
Uniqueness
N-Ethylsuccinimide-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
132.17 g/mol |
Nombre IUPAC |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3/i1D3,2D2 |
Clave InChI |
GHAZCVNUKKZTLG-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CCC1=O |
SMILES canónico |
CCN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


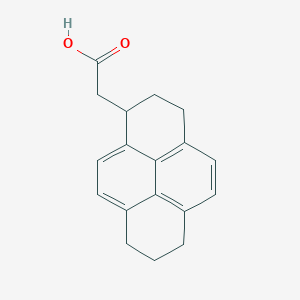
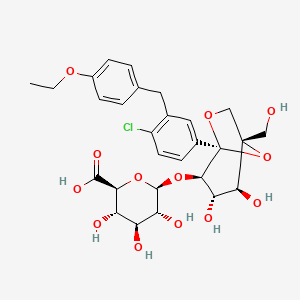
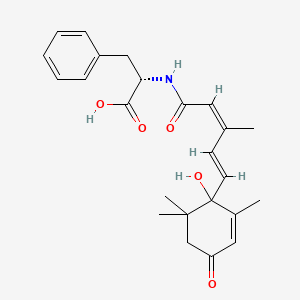
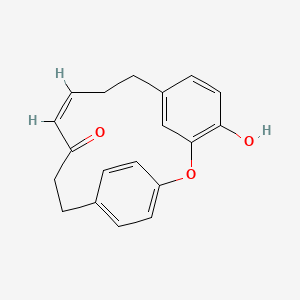
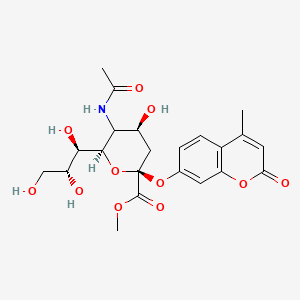
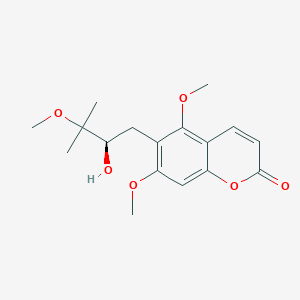
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
